N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide
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Overview
Description
N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a compound that features a cyclopentane ring substituted with a carboxamide group and two thiophene rings. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide, typically involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide (P4S10) in the Paal-Knorr synthesis .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carboxamide group can yield amines.
Substitution: Electrophilic and nucleophilic substitutions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive thiophene moieties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide involves interactions with specific molecular targets. The thiophene rings can interact with various enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is unique due to its specific substitution pattern and the presence of both a cyclopentane ring and carboxamide group. This structural combination may confer distinct biological activities and chemical reactivity compared to other thiophene derivatives .
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c1-16(20,13-6-4-10-21-13)12-18-15(19)17(8-2-3-9-17)14-7-5-11-22-14/h4-7,10-11,20H,2-3,8-9,12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMGGPVDQDROAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1(CCCC1)C2=CC=CS2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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